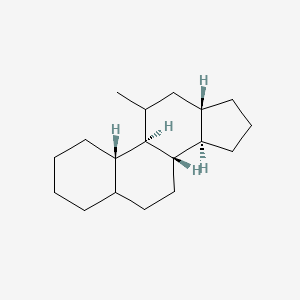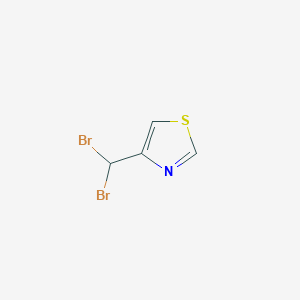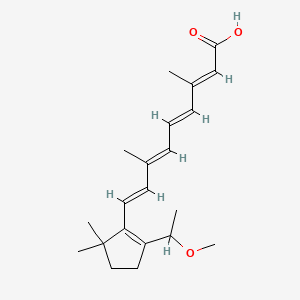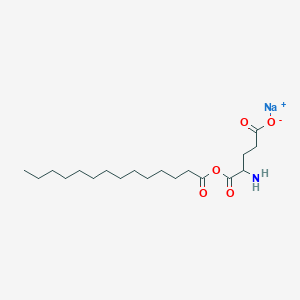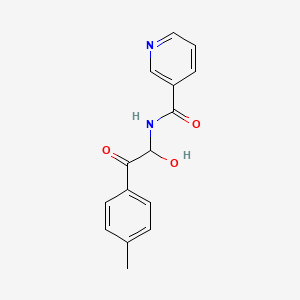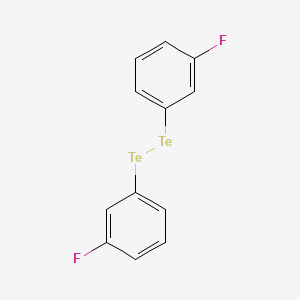![molecular formula C27H24O8 B14669665 Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate CAS No. 37783-21-4](/img/structure/B14669665.png)
Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate typically involves the esterification of nonanedioic acid with 7-hydroxycoumarin. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarin derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, optical brighteners, and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its fluorescent properties allow it to be used as a probe in imaging techniques, where it binds to specific cellular components and emits fluorescence upon excitation .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: The parent compound of Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate, known for its anticoagulant properties.
7-Hydroxycoumarin: A precursor in the synthesis of this compound, used in various biochemical assays.
Nonanedioic Acid:
Uniqueness
This compound stands out due to its dual coumarin moieties linked by a nonanedioate bridge, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
37783-21-4 |
|---|---|
Fórmula molecular |
C27H24O8 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
bis(2-oxochromen-7-yl) nonanedioate |
InChI |
InChI=1S/C27H24O8/c28-24(32-20-12-8-18-10-14-26(30)34-22(18)16-20)6-4-2-1-3-5-7-25(29)33-21-13-9-19-11-15-27(31)35-23(19)17-21/h8-17H,1-7H2 |
Clave InChI |
QADKJKUMOHOVOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)CCCCCCCC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)


![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
